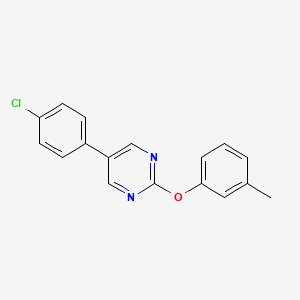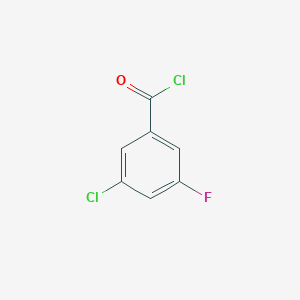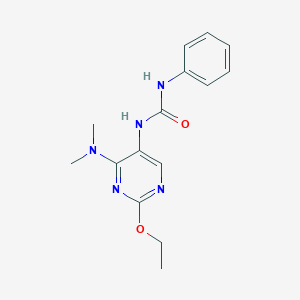
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., solvent, reagent, drug, etc.).
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions (e.g., temperature, pressure, etc.) used, as well as the reaction mechanisms.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s atomic arrangement, bond lengths and angles, and stereochemistry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.科学的研究の応用
Synthetic Chemistry and Material Science Applications
Heterocyclic Synthesis : Research has demonstrated the utility of dimethylamino-pyrimidine derivatives in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. These derivatives serve as key intermediates in the construction of complex molecular architectures, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Nonlinear Optical Materials : Certain dimethylamino-pyrimidine derivatives have been investigated for their nonlinear optical properties, highlighting their potential in optical device applications such as optical limiters. These materials exhibit properties like saturable absorption (SA) and reverse saturable absorption (RSA), which are pivotal for the development of optical switches and modulators (Rahulan et al., 2014).
Biological Activity Studies
Antimicrobial Activity : Some studies have synthesized and evaluated the antimicrobial activity of dimethylamino-pyrimidine derivatives against various bacterial and fungal strains. These compounds have shown significant to moderate antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Jadvani & Naliapara, 2021).
Antifungal Agents : Derivatives incorporating the dimethylamino-ethoxy-phenyl group have been synthesized and evaluated for their antifungal activities. Certain chalcone derivatives demonstrated moderate to high activities against dermatophytes, indicating their potential as antifungal agents. The detailed study of these compounds’ mechanism of action and their specificity against fungal species could lead to the development of novel antifungal therapies (Illicachi et al., 2017).
Corrosion Inhibition : Thiopyrimidine derivatives, which are structurally related to dimethylamino-pyrimidine compounds, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that certain derivatives can effectively inhibit corrosion, suggesting their application in industrial processes to protect metals from acidic corrosion (Singh et al., 2016).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It often includes handling and storage recommendations, as well as first aid measures in case of exposure.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It could include potential uses, modifications, or areas of study that could be explored.
特性
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIGMIJCSAXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

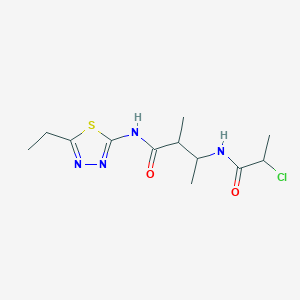
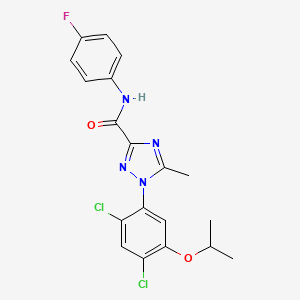
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)
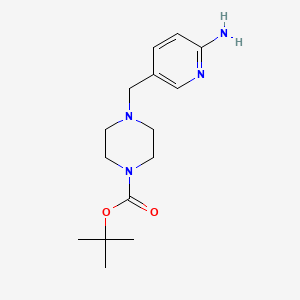
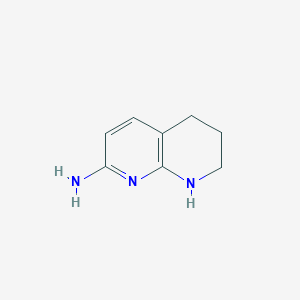
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
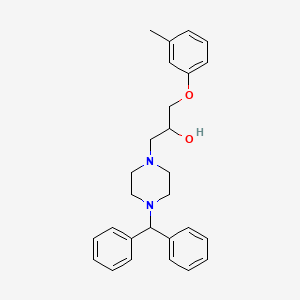
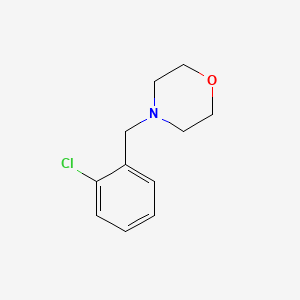
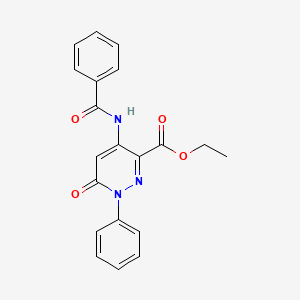

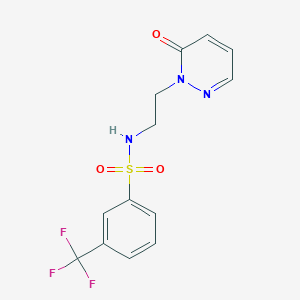
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
